Product packaging for 7-Xylosyl-10-deacetylbaccatin III(Cat. No.:CAS No. 157664-03-4)

7-Xylosyl-10-deacetylbaccatin III

Cat. No.: B024252
CAS No.: 157664-03-4
M. Wt: 676.7 g/mol
InChI Key: PAYIYFPUFSJTDA-HEJNHQNCSA-N
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Description

Contextualization within Taxane (B156437) Natural Products Research

Research into taxane natural products was catalyzed by the discovery of paclitaxel's potent anticancer activity. researchgate.net Paclitaxel (B517696) was originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, a process that was ecologically unsustainable. nih.gov This challenge spurred extensive research into alternative production methods, including total synthesis, cell fermentation, and semi-synthesis from more abundant taxane precursors found in renewable parts of the yew tree, such as needles and twigs. mdpi.com

It is within this context that 7-Xylosyl-10-deacetylbaccatin III emerged as a compound of interest. It is a naturally occurring taxane analogue found in various yew species, including Taxus wallichiana and cultivated Taxus varieties. hebmu.edu.cngoogle.com Structurally, it is closely related to 10-deacetylbaccatin III (10-DAB), a key precursor for the semi-synthesis of both paclitaxel and docetaxel. researchgate.netgoogle.com The defining features of this compound are the presence of a xylosyl group (a five-carbon sugar) attached at the C-7 position of the baccatin (B15129273) III core and the absence of an acetyl group at the C-10 position. nih.gov Its co-occurrence with other important taxanes necessitates effective methods for its separation and characterization. nih.govcapes.gov.br

Significance of this compound as a Biosynthetic Analogue and Precursor Source

The significance of this compound lies in its abundance and its role as a versatile precursor. In some cultivated Taxus species, related compounds like 10-deacetyl-7-xylosyltaxanes can be 10 to 30 times more abundant than paclitaxel itself. mdpi.com This makes it a readily available and economically attractive starting material. google.com While it is considered an analogue and not a direct intermediate in the main biosynthetic pathway leading to paclitaxel, it likely shares the same precursor, 10-DAB. nih.gov

The chemical structure of this compound allows it to be converted into high-value taxanes through relatively straightforward chemical or enzymatic steps:

Conversion to 10-deacetylbaccatin III (10-DAB): The primary synthetic utility of this compound is its conversion to 10-DAB. This can be achieved by first removing the C-13 side chain (if present in the broader mixture of 7-xylosyl taxols) and then cleaving the xylosyl group at the C-7 position. nih.govgoogle.com A patented process describes treating a mixture of 7-xylosyl-10-deacetyl taxols with a base like hydrazine (B178648) hydrate (B1144303) to yield this compound, which is then further processed to cleave the xyloside and isolate 10-DAB. google.com

Conversion to Paclitaxel: More recent research has demonstrated that mixtures of 10-deacetyl-7-xylosyltaxanes can be converted to paclitaxel in a three-step process involving redox, acetylation, and deacetylation, achieving a high purity and yield. mdpi.comresearchgate.net This approach is advantageous as it bypasses the need to first produce 10-DAB and attach an expensive, chiral side chain. mdpi.com

Table 1: Relative Abundance of Selected Taxanes in Taxus Species This table provides an overview of the typical content of key taxanes, highlighting the significant presence of xylosyl derivatives compared to paclitaxel in certain sources.

CompoundTypical SourceRelative Abundance/ContentReference
PaclitaxelTaxus brevifolia (bark), Taxus × media~0.02% in Taxus × media nih.govresearchgate.net
10-deacetylbaccatin III (10-DAB)Taxus baccata (needles)More abundant than paclitaxel in needles and twigs. mdpi.comgoogle.com
7-β-xylosyl-10-deacetyltaxol (and related xylosides)Cultivated Taxus, Taxus wallichianaUp to 0.5% (dry weight of bark); can be 10-30 times more abundant than paclitaxel. mdpi.comnih.gov

Overview of Academic Research Trajectories for this compound

Academic and industrial research on this compound and its parent compounds has followed several key trajectories:

Isolation and Purification: A primary focus has been the development of efficient methods to isolate and purify this compound and related xylosides from the complex mixture of taxanes extracted from yew biomass. nih.gov Research has explored the use of macroporous resins for separation and enrichment. nih.govcapes.gov.br One study demonstrated that AB-8 resin could effectively separate 7-xylosyl-10-deacetyl paclitaxel and 10-DAB from extracts, increasing the content of the former by over 62-fold with a high recovery rate. nih.gov

Chemical Conversion: Significant effort has been dedicated to developing chemical pathways to convert these abundant xylosides into more valuable products. This includes processes for the selective cleavage of the xylosyl moiety and the C-13 side chain to produce the 10-DAB core. nih.govgoogle.com A key patented method involves a multi-step process: reacting the starting taxol analogue with a base, isolating the resulting this compound, cleaving the xyloside's diol system with a periodate (B1199274), and subsequent treatment to yield 10-deacetylbaccatin III. google.com

Biocatalysis and Enzymatic Conversion: More recently, research has shifted towards biocatalysis to achieve more specific and environmentally benign transformations. nih.gov Scientists have discovered and utilized enzymes such as C-7 xylosidase, which specifically catalyzes the cleavage of the C-7 xylose group from various xylosyltaxanes to produce 10-deacetylbaccatin III. nih.gov This enzymatic approach can significantly increase the concentration of 10-DAB in treated extracts. nih.gov Other research has focused on improving enzymes like 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) to efficiently acetylate the de-glycosylated derivative of 7-β-xylosyl-10-deacetyltaxol, thereby producing paclitaxel. nih.gov

Table 2: Example of Resin-Based Separation of 7-Xylosyl-10-deacetyl paclitaxel This table summarizes the results from a study on the separation and enrichment of taxanes using macroporous resin AB-8, illustrating the effectiveness of chromatographic techniques.

ParameterBefore AB-8 Resin TreatmentAfter AB-8 Resin TreatmentReference
Content of 7-xylosyl-10-deacetyl paclitaxel0.053%3.34% nih.gov
Enrichment Factor-62.43-fold nih.gov
Recovery Rate-85.85% nih.gov
Content of 10-deacetylbaccatin III0.2%1.69% nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C34H44O14 B024252 7-Xylosyl-10-deacetylbaccatin III CAS No. 157664-03-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,12,15-trihydroxy-10,14,17,17-tetramethyl-11-oxo-9-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H44O14/c1-15-18(36)12-34(43)28(47-29(42)17-9-7-6-8-10-17)26-32(5,27(41)24(39)22(15)31(34,3)4)20(11-21-33(26,14-45-21)48-16(2)35)46-30-25(40)23(38)19(37)13-44-30/h6-10,18-21,23-26,28,30,36-40,43H,11-14H2,1-5H3/t18-,19+,20-,21+,23-,24+,25+,26-,28-,30-,32+,33-,34+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAYIYFPUFSJTDA-HEJNHQNCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)OC6C(C(C(CO6)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O)O)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H44O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

676.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Natural Occurrence and Accumulation Dynamics of 7 Xylosyl 10 Deacetylbaccatin Iii

Distribution Across Taxus Species and Plant Tissues

The presence and concentration of 7-Xylosyl-10-deacetylbaccatin III are not uniform across the Taxus genus, showing considerable variation between different species, cultivars, and even within the tissues of a single plant.

Quantitative Analysis of this compound Content in Various Taxus Cultivars

Research has demonstrated that this compound can be a major taxoid constituent in several Taxus species. Notably, its content in the bark of yew trees can reach up to 0.5% of the dry weight, a concentration significantly higher than that of paclitaxel (B517696), which is typically around 0.02%. nih.govusc.edu In nursery-cultivated yew trees, the content of 7-Xylosyl-10-deacetyltaxol (B1454920) (an alternative name for the compound) has been observed to be even higher than that of paclitaxel. nih.gov

Studies have identified this compound in various species, including Taxus yunnanensis and Taxus baccata. nih.gov The concentration of 7-xylosyl-10-deacetyltaxol in the needles of Taxus species has been reported to range from 351.44 to 546.95 µg/g. mdpi.com

Table 1: Quantitative Analysis of this compound in Taxus Species

Species/Cultivar Plant Part Concentration of this compound (% of dry weight or µg/g) Reference
Yew Trees (General) Bark Up to 0.5% nih.govusc.edu
Nursery-cultivated Yew Not specified Higher than paclitaxel nih.gov
Taxus species (General) Needles 351.44–546.95 µg/g mdpi.com
Taxus yunnanensis Not specified Present nih.gov
Taxus baccata Not specified Present nih.gov

Comparative Abundance of this compound Relative to Other Taxoids

The accumulation of this compound is often compared to other key taxoids, particularly paclitaxel and its precursors, to understand the metabolic flux within the biosynthetic pathway. Its abundance highlights its role as a significant sink for the common precursor, 10-deacetylbaccatin III.

In a comparative analysis of taxoids in the needles of Taxus species, the concentration of 7-xylosyl-10-deacetyltaxol was found to be substantial when compared to other prominent taxoids. The following table illustrates the concentration ranges of several key taxoids found in yew needles, providing a snapshot of their relative abundance.

Table 2: Comparative Abundance of this compound and Other Major Taxoids in Taxus Needles

Taxoid Concentration Range in Needles (µg/g) Reference
7-Xylosyl-10-deacetyltaxol 351.44–546.95 mdpi.com
10-Deacetylbaccatin III 21.1–703.4 mdpi.com
Paclitaxel 9.31–162.75 mdpi.com
10-Deacetyltaxol (B21601) 14.7–236.49 mdpi.com
Baccatin (B15129273) III Trace–120.48 mdpi.com
Cephalomannine 19.2–105.69 mdpi.com
7-epi-10-Deacetyltaxol 94.45–166.44 mdpi.com

Biosynthetic Origin and Related Pathways of this compound

The biosynthesis of the vast array of taxoids originates from the universal diterpenoid precursor, geranylgeranyl diphosphate (B83284) (GGPP). nih.gov A series of complex enzymatic reactions, including cyclization, hydroxylation, and acylation, leads to the formation of the core taxane (B156437) skeleton and its subsequent modifications. nih.gov

This compound is not considered a direct intermediate on the main biosynthetic pathway that leads to paclitaxel. Instead, it is synthesized via a branch pathway that diverges from the central pathway. nih.gov The critical branching point is the key intermediate, 10-deacetylbaccatin III (10-DAB). nih.govnih.gov While the main pathway involves the acetylation of the C10 hydroxyl group of 10-DAB to form baccatin III, the branch pathway leading to this compound involves the attachment of a xylosyl group at the C7 position of 10-DAB. nih.govnih.gov

The specific enzyme responsible for this xylosylation step has not yet been fully characterized and is often referred to as part of an "unknown branch pathway". nih.gov However, the consistent co-occurrence of high levels of this compound with 10-DAB strongly supports the latter's role as its direct precursor. This biosynthetic diversion represents a significant metabolic event in Taxus species, channeling a substantial portion of the 10-DAB pool towards the formation of this particular xylosylated taxoid.

The formation of this compound can be seen as a two-step process from 10-deacetylbaccatin III, where the C13 side chain is first attached to form 10-deacetyltaxol, which is then xylosylated at the C7 position. However, the exact order and the enzymes catalyzing these transformations in vivo are still under investigation.

Isolation, Purification, and Analytical Methodologies for 7 Xylosyl 10 Deacetylbaccatin Iii

Extraction Techniques from Taxus Biomass

The initial and critical step in obtaining 7-Xylosyl-10-deacetylbaccatin III is its extraction from the complex matrix of Taxus plant material, such as needles and bark. The choice of extraction methodology significantly impacts the yield and purity of the crude extract.

Solvent-Based Extraction Approaches

Traditional solvent-based extraction remains a widely used method for obtaining taxanes from Taxus biomass. This approach relies on the principle of solid-liquid extraction, where the target compound is solubilized from the plant material into a suitable solvent. The selection of the solvent is a critical parameter, with various organic solvents and their aqueous mixtures being explored to optimize extraction efficiency.

Commonly employed solvents include methanol (B129727), ethanol (B145695), and acetone. Research has shown that a mixture of ethanol and water, typically in a 50% to 80% ethanol concentration by volume, is effective for extracting taxanes. The presence of water can enhance the penetration of the solvent into the plant tissue, thereby improving the extraction yield. Following extraction, the crude extract is often subjected to a liquid-liquid partitioning step, for example, between an aqueous phase and a less polar solvent like dichloromethane (B109758) or ethyl acetate (B1210297), to selectively recover the taxanes and remove more polar impurities. While robust, these methods can be time-consuming and require large volumes of organic solvents.

A comparative study on the extraction of taxoids from Taxus baccata twigs highlighted that methanol is a highly effective solvent for pressurized liquid extraction. While direct comparative data for various solvents specifically for this compound is not extensively documented in a single study, the principles governing taxane (B156437) extraction are largely applicable.

Advanced Extraction Methodologies

To address the limitations of conventional solvent extraction, several advanced methodologies have been developed. These techniques aim to improve extraction efficiency, reduce solvent consumption, and shorten extraction times.

Pressurized Liquid Extraction (PLE): Also known as accelerated solvent extraction, PLE utilizes solvents at elevated temperatures and pressures. These conditions increase the solubility and mass transfer rate of the target compounds, leading to a more efficient extraction process. For the extraction of taxoids from Taxus baccata twigs, PLE has been demonstrated to be an effective method, with methanol being identified as a potent extractant. researchgate.net The ability to use less solvent and the speed of extraction are significant advantages of PLE over traditional methods.

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, leading to the disruption of plant cells and enhanced release of the target compounds into the solvent. This technique significantly reduces extraction time and solvent volume. Studies on the extraction of taxol and 10-deacetylbaccatin III from Taxus wallichiana have shown that MAE is a suitable method. aksaray.edu.tr Optimal conditions for the extraction of 10-deacetylbaccatin III using MAE were found to be a microwave power of 240W, a material-to-solvent ratio of 1:15, and an extraction time of 20 minutes, achieving a high recovery rate. aksaray.edu.tr

Ultrasonic-Assisted Extraction (UAE): UAE, or sonication, utilizes high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant material generates localized high pressure and temperature, facilitating cell wall disruption and enhancing mass transfer. Research on the extraction of 10-deacetylbaccatin III from Taxus baccata needles has demonstrated the effectiveness of UAE. nih.gov Optimal conditions for UAE using methanol as a solvent were determined to be a temperature of 43.7°C, an extraction time of 43 minutes, and a particle size of 114.6 µm, yielding 112 mg/kg of 10-deacetylbaccatin III. nih.gov

Interactive Table: Comparison of Advanced Extraction Methodologies for Taxanes

Extraction Method Typical Solvents Key Parameters Advantages
Pressurized Liquid Extraction (PLE) Methanol, Ethanol, Water Temperature, Pressure, Solvent Composition Faster, less solvent consumption
Microwave-Assisted Extraction (MAE) Methanol, Ethanol Microwave Power, Time, Solid-to-Liquid Ratio Rapid, reduced solvent volume
Ultrasonic-Assisted Extraction (UAE) Methanol, Ethanol Temperature, Time, Ultrasonic Frequency/Power Efficient at lower temperatures

Chromatographic Separation Strategies

Following extraction, the crude extract contains a complex mixture of compounds. Therefore, chromatographic techniques are essential for the isolation and purification of this compound.

Macroporous Resin Chromatography for Enrichment and Preparative Separation

Macroporous resin chromatography is a highly effective technique for the initial enrichment and purification of this compound from crude extracts. nih.gov These resins are synthetic polymers with a porous structure that can adsorb and separate molecules based on their polarity and molecular size.

A significant study focused on the separation of 7-xylosyl-10-deacetyl paclitaxel (B517696) and 10-deacetylbaccatin III from paclitaxel-free extracts using various macroporous resins. nih.gov Among the tested resins, AB-8 demonstrated superior performance in terms of adsorption and desorption characteristics for both compounds. nih.gov The optimal conditions for the separation on an AB-8 resin column were determined, leading to a substantial increase in the purity and a high recovery rate of 7-xylosyl-10-deacetyl paclitaxel. nih.gov After treatment with the AB-8 resin, the content of 7-xylosyl-10-deacetyl paclitaxel in the product increased 62.43-fold, with a recovery of 85.85%. nih.gov

Interactive Table: Optimal Conditions for Macroporous Resin Chromatography of this compound

Parameter Optimal Condition
Resin Type AB-8
Feed Solution Concentration 0.0657 mg/mL
Flow Rate 1 mL/min
Temperature 35°C
Elution Gradient of 30% ethanol followed by 80% ethanol

Data sourced from a study on 7-xylosyl-10-deacetyl paclitaxel. nih.gov

High-Performance Liquid Chromatography (HPLC) in Analytical and Preparative Modes

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for both the analysis and purification of this compound. It offers high resolution, sensitivity, and speed.

Analytical HPLC: Analytical HPLC is primarily used for the identification and quantification of this compound in extracts and purified fractions. Reversed-phase chromatography is the most common mode used for the analysis of taxanes. A C18 column is typically employed with a mobile phase consisting of a gradient mixture of acetonitrile (B52724) and water. Detection is usually performed using a UV detector at a wavelength of around 227-230 nm.

Preparative HPLC: For obtaining highly pure this compound for structural elucidation and biological studies, preparative HPLC is the method of choice. The principles are the same as analytical HPLC, but it utilizes larger columns and higher flow rates to handle larger sample loads. The goal is to isolate the target compound from closely related impurities. The development of a preparative HPLC method often begins with the optimization of the separation at an analytical scale. plantaanalytica.com Once the analytical separation is optimized, it is scaled up to a preparative column.

Interactive Table: Representative HPLC Parameters for Taxane Analysis and Purification

Parameter Analytical HPLC Preparative HPLC
Column C18 (e.g., 4.6 x 250 mm, 5 µm) C18 (e.g., 20 x 250 mm, 5 µm)
Mobile Phase Acetonitrile/Water (gradient) Acetonitrile/Water (isocratic or gradient)
Flow Rate ~1 mL/min ~8-10 mL/min
Detection UV at 227-230 nm UV at 227-230 nm
Injection Volume ~10-20 µL Several mL

Parameters are representative and may vary based on the specific application.

Other Advanced Chromatographic Techniques

Beyond conventional column chromatography and HPLC, other advanced techniques have been applied to the separation of taxanes and offer potential for the purification of this compound.

High-Speed Counter-Current Chromatography (HSCCC): HSCCC is a liquid-liquid partition chromatography technique that does not use a solid stationary phase, thereby avoiding irreversible adsorption of the sample. google.com It has been successfully used for the separation and purification of 10-deacetylbaccatin III from the crude extract of Taxus chinensis. google.com A two-phase solvent system is employed, and the compound is separated based on its partition coefficient between the two liquid phases. This technique has the potential to be a valuable tool for the purification of this compound.

Centrifugal Partition Chromatography (CPC): Similar to HSCCC, CPC is a liquid-liquid chromatography technique that utilizes a centrifugal force to retain the stationary liquid phase. It is known for its high loading capacity and the ability to produce high-purity compounds. CPC has been employed for the purification of 10-deacetylbaccatin III, suggesting its applicability for the separation of other taxanes like this compound.

Structural Elucidation and Purity Assessment Methods

The definitive identification and purity verification of this compound, a compound of interest in natural product chemistry, rely on a combination of sophisticated analytical techniques. These methods provide a detailed picture of the molecule's structure and quantify its presence in a sample, ensuring the integrity of research findings.

Spectroscopic Identification Methodologies

Spectroscopic techniques are indispensable for the structural elucidation of complex natural products like this compound. By analyzing the interaction of the molecule with electromagnetic radiation, scientists can deduce its atomic composition, connectivity, and three-dimensional arrangement.

Mass Spectrometry (MS):

Mass spectrometry is a powerful analytical tool used to determine the molecular weight and elemental composition of a compound. In the analysis of this compound, Electrospray Ionization (ESI) is a commonly employed soft ionization technique that allows the molecule to be ionized with minimal fragmentation. This typically results in the observation of the protonated molecule [M+H]⁺.

The molecular formula of this compound is C₃₄H₄₄O₁₄, giving it a molecular weight of approximately 676.71 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition.

While specific fragmentation data for this compound is not widely published, the fragmentation pattern of taxane glycosides in general often involves the cleavage of the glycosidic bond. This would result in the loss of the xylose sugar moiety (C₅H₈O₄, mass ≈ 132 Da), leading to a significant fragment ion corresponding to the aglycone, 10-deacetylbaccatin III. Further fragmentation of the 10-deacetylbaccatin III core would then proceed in a manner consistent with its known fragmentation pathways. For instance, the fragmentation of 10-deacetylbaccatin III often shows characteristic losses of water, acetic acid, and parts of the baccatin (B15129273) core structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for determining the precise structure of an organic molecule in solution. Both ¹H NMR and ¹³C NMR are crucial for the complete structural assignment of this compound.

Key expected features in the ¹H NMR spectrum would include:

Signals for the protons of the taxane core, which are typically found in a complex pattern in the upfield region.

Signals for the aromatic protons of the benzoyl group.

A characteristic set of signals for the anomeric proton of the xylose sugar and the other sugar protons, typically appearing in the region of 3.0-5.5 ppm.

In the ¹³C NMR spectrum, the presence of the xylose unit would be confirmed by five additional carbon signals corresponding to the sugar ring. The chemical shift of the anomeric carbon (C-1' of xylose) is particularly diagnostic and would indicate the nature of the glycosidic linkage. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are essential to unambiguously assign all proton and carbon signals and to establish the connectivity between the xylose sugar and the baccatin core at the C-7 position.

Analytical Technique Expected Observations for this compound
Mass Spectrometry (ESI-MS) Molecular Ion: [M+H]⁺ at m/z ≈ 677. Key Fragment: Loss of xylose (132 Da) resulting in a fragment at m/z ≈ 545, corresponding to [10-deacetylbaccatin III + H]⁺.
¹H NMR Taxane Core Protons: Complex signals in the upfield region. Aromatic Protons: Signals in the aromatic region for the benzoyl group. Xylose Protons: Characteristic signals for the anomeric proton and other sugar protons (typically 3.0-5.5 ppm).
¹³C NMR Taxane Core Carbons: Signals corresponding to the baccatin III skeleton. Xylose Carbons: Five additional signals for the sugar moiety, including a diagnostic anomeric carbon signal.

Purity Determination Methodologies

Ensuring the purity of a chemical compound is critical for accurate biological testing and for its potential use as a reference standard. Chromatographic techniques are the primary methods used to assess the purity of this compound.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the purity analysis of taxanes. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. nih.gov In this setup, a nonpolar stationary phase (like a C18 column) is used with a polar mobile phase.

A common approach involves a gradient elution, where the composition of the mobile phase is changed over time to achieve optimal separation of the target compound from any impurities. A typical mobile phase might consist of a mixture of water and an organic solvent like acetonitrile or methanol. nih.gov The separation of taxanes can be sensitive to the starting eluent composition and the gradient program, requiring careful optimization. nih.gov

Detection is often performed using a Diode Array Detector (DAD) or a UV-Vis detector, which measures the absorbance of the eluting compounds at a specific wavelength (e.g., 228 nm for taxanes). nih.gov This allows for the quantification of the compound based on the peak area in the chromatogram. The purity is then calculated by comparing the peak area of this compound to the total area of all peaks in the chromatogram.

For enhanced specificity, HPLC can be coupled with mass spectrometry (LC-MS), which provides mass information for each eluting peak, further confirming the identity of the main compound and any impurities.

Parameter Typical Conditions for HPLC Analysis of Taxanes
Column Reversed-phase C18
Mobile Phase Gradient of water and acetonitrile/methanol nih.gov
Detector Diode Array Detector (DAD) or UV-Vis (e.g., at 228 nm) nih.gov
Purity Calculation Based on the relative peak area of the target compound

Biocatalytic and Enzymatic Transformations of 7 Xylosyl 10 Deacetylbaccatin Iii

Enzymatic Deglycosylation of the Xylosyl Moiety at C-7 Position

The initial and crucial step in utilizing 7-Xylosyl-10-deacetylbaccatin III is the removal of the xylosyl group attached at the C-7 position of the taxane (B156437) core. This is achieved through the action of specific enzymes known as β-xylosidases.

Identification and Characterization of C-7 Xylosidase Enzymes

Researchers have identified and characterized several β-xylosidase enzymes capable of cleaving the C-7 xylosyl group from various xylosyltaxanes. idexlab.com These enzymes exhibit a high degree of specificity, targeting the β-D-xylosidic bond without affecting other functional groups on the taxane molecule. For instance, two new glycoside hydrolase genes, Lxyl-p1–1 and Lxyl-p1–2, were cloned from the fungus Lentinula edodes. nih.gov Both genes encode bifunctional β-d-xylosidase/β-d-glucosidase enzymes that can specifically remove the xylosyl group from 7-β-xylosyl-10-deacetyltaxol and its analogs. nih.gov

The characterization of these enzymes often involves determining their optimal reaction conditions, such as temperature and pH. For example, a β-D-xylosidase from Leifsonia shinshuensis DICP 16 was found to have maximal activity at 55°C and a pH of 7.0. nih.gov However, this particular enzyme was unable to hydrolyze C-7 xylosyl-bearing taxanes. nih.gov In contrast, the enzymes from Lentinula edodes were shown to be effective in this conversion. nih.gov The β-xylosidase BxTW1 from the fungus Talaromyces amestolkiae, when expressed in Pichia pastoris, exhibited maximal activity at a pH of 3 and a temperature of 60°C. nih.gov

Microbial Bioconversion Systems for Deglycosylation

Several microbial systems have been developed to perform the deglycosylation of 7-xylosyltaxanes. These systems offer an environmentally friendly alternative to chemical methods. nih.gov

Leifsonia shinshuensis : This gram-positive, rod-shaped bacterium, first isolated from potato plants in Japan, has been investigated for its enzymatic capabilities. ontosight.aidsmz.de While a specific strain, Leifsonia shinshuensis DICP 16, was found to possess a β-D-xylosidase, it was not active on C-7 xylosyl-bearing taxanes. nih.gov However, the genus Leifsonia has shown potential in other biocatalytic applications. ontosight.aiuc.ptdsmz.de

Moraxella sp. : A bacterial strain identified as a Moraxella species, isolated from soil, demonstrated the ability to remove the xylosyl group from a range of 7-xylosyltaxanes, including this compound. chemfaces.com The enzymatic activity was found in both the soluble and particulate fractions of the cells, making these xylosyltaxanes accessible as sources of 10-deacetylbaccatin III for paclitaxel (B517696) semi-synthesis. chemfaces.com

Enterobacter sp. : A bacterial strain, Enterobacter sp. CGMCC 2487, isolated from the soil around a Taxus cuspidata plant, was also found to be capable of removing the xylosyl group from 7-xylosyltaxanes. researchgate.net The xylosidase from this strain was identified as an inducible enzyme. researchgate.net

Lentinula edodes : This fungal species has been a source for cloning β-xylosidase genes that are effective in converting 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol (B21601). nih.govnih.gov

Enzyme Engineering for Enhanced Xylosidase Activity and Substrate Specificity

To improve the efficiency of the deglycosylation process, researchers have turned to enzyme engineering. By modifying the amino acid sequence of β-xylosidases, it is possible to enhance their catalytic activity and specificity.

A notable example is the work on the LXYL-P1-1 and LXYL-P1-2 enzymes from Lentinula edodes. nih.gov Despite having high sequence identity, LXYL-P1-2 is twice as active as LXYL-P1-1. nih.gov Through site-directed mutagenesis, researchers created mutants of LXYL-P1-1 to pinpoint amino acids responsible for this increased activity. nih.govresearchgate.net The mutant E12 (A72T/V91S) exhibited a 2.8-fold and 3-fold higher β-xylosidase and β-glucosidase activity, respectively, compared to the more active LXYL-P1-2. nih.govresearchgate.net Homology modeling and molecular docking suggested that these improvements were due to favorable changes in the enzyme's interaction with the substrate. nih.govresearchgate.net

Further engineering of the recombinant yeast strain used for production, by co-expressing the mutant enzyme with a molecular chaperone and bacterial hemoglobin, resulted in a four-fold increase in biomass enzyme activity. nih.gov This demonstrates the potential of a combined enzyme and host engineering approach for industrial-scale bioconversion. nih.gov

Subsequent Acyltransferase-Mediated Reactions

Following the removal of the C-7 xylosyl group to yield 10-deacetylbaccatin III (10-DAB), the next critical step in the semi-synthesis of paclitaxel is the acetylation of the C-10 hydroxyl group. This reaction is catalyzed by the enzyme 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT).

Role of 10-Deacetylbaccatin III-10-O-acetyltransferase (DBAT) in Downstream Conversion

DBAT is a key enzyme in the paclitaxel biosynthetic pathway, responsible for the regiospecific acetylation of the 10-hydroxyl group of 10-DAB to form baccatin (B15129273) III. nih.govwikipedia.org This enzyme utilizes acetyl-CoA as the acetyl donor. nih.govwikipedia.org The cDNA for DBAT has been cloned from Taxus cuspidata and functionally expressed in Escherichia coli. nih.gov

Characterization of the heterologously expressed DBAT revealed its high regioselectivity. The enzyme specifically acetylates the 10-hydroxyl group and does not act on the hydroxyl groups at the 1β, 7β, or 13α positions of 10-DAB. nih.gov The kinetic parameters of DBAT are comparable to other acetyltransferases in the paclitaxel pathway. nih.gov

Rational Design and Engineering of DBAT for Improved Catalytic Fitness

While DBAT is naturally efficient in converting 10-DAB to baccatin III, its activity towards 10-deacetyltaxol (a derivative from the deglycosylation of 7-β-xylosyl-10-deacetyltaxol) is a target for improvement to create a more efficient route to paclitaxel. usc.edunih.gov Researchers have employed rational design and mutagenesis to enhance the catalytic efficiency of DBAT. usc.edunih.gov

By generating a three-dimensional structure of DBAT and using alanine (B10760859) scanning to identify the active site, a double mutant (DBAT G38R/F301V) was designed. usc.edunih.gov This engineered DBAT exhibited a catalytic efficiency approximately six times higher than the wild-type enzyme for the conversion of 10-deacetyltaxol to paclitaxel. usc.edunih.gov

This improved DBAT mutant was then used in a one-pot in vitro system, combined with a β-xylosidase, to directly convert 7-β-xylosyl-10-deacetyltaxol to paclitaxel. usc.edunih.gov This innovative approach yielded 0.64 mg/ml of paclitaxel in a 50 ml reaction within 15 hours, highlighting the potential of this biocatalytic system as a promising and environmentally friendly alternative for paclitaxel production from an abundant natural precursor. usc.edunih.gov

Biotransformation Pathways and Intermediates

10-Deacetylbaccatin III (10-DAB III) is a crucial precursor for the semi-synthesis of Taxol and its derivatives like docetaxel. nih.govwikipedia.orgsemanticscholar.org Enzymatic methods have been developed to increase the yield of 10-DAB III from complex mixtures of taxanes extracted from yew species. These mixtures often contain various 7-xylosyl derivatives, including this compound. nih.govchemfaces.com

The biotransformation of 7-xylosyl taxane analogues to 10-DAB III involves sequential enzymatic reactions. The conversion of a compound like 7-β-xylosyl-10-deacetyltaxol to 10-DAB III requires the cleavage of both the C13 side chain and the C7 xylosyl group.

C13 Side-Chain Cleavage: An extracellular enzyme, referred to as a C-13-deacylase or taxolase, has been isolated from the soil bacterium Nocardioides albus (SC13911). nih.govresearchgate.net This enzyme specifically removes the C-13 ester side chain from a variety of taxanes, including paclitaxel, cephalomannine, and 7-beta-xylosyl-10-deacetyltaxol. nih.govresearchgate.net The action of this enzyme on 7-β-xylosyl-10-deacetyltaxol results in the formation of this compound.

C7 Xylosyl Group Cleavage: Following the removal of the side chain, or acting directly on this compound, a β-xylosidase is used to hydrolyze the xylosyl group at the C7 position. chemfaces.comnih.gov Various microorganisms have been identified as sources for this enzymatic activity. A bacterial strain identified as Moraxella sp. was found to effectively remove the xylosyl group from 7-xylosylpaclitaxel, 7-xylosylbaccatin III, and this compound. chemfaces.com This enzymatic step yields the final product, 10-deacetylbaccatin III. chemfaces.com

The combined use of these enzymatic treatments has proven highly effective. When extracts from various yew cultivars were treated with both a C-13-deacylase and a C-10-deacetylase, the yield of the key precursor 10-deacetylbaccatin III was increased by 4 to 24 times. nih.govresearchgate.net This highlights the industrial potential of biocatalysis to enhance the availability of essential starting materials for Taxol synthesis. nih.govresearchgate.net

7-β-xylosyl-10-deacetyltaxol (XDT) is a significant taxane analogue found in yew species, sometimes in quantities much larger than Taxol itself. nih.gov While it has some anti-tumor activity, its primary value lies in its potential as a starting material for the semi-synthesis of Taxol. nih.govmedchemexpress.com A key step in this process is the biotransformation of XDT into 10-deacetyltaxol (DT). nih.gov

This derivatization is achieved through the specific enzymatic hydrolysis of the C-7 xylosyl group, a reaction catalyzed by β-xylosidase. nih.govnih.gov Several microbial sources of β-xylosidase have been investigated for this purpose. For instance, researchers have cloned and characterized two previously unknown β-xylosidase cDNA variants, Lxyl-p1–1 and Lxyl-p1–2, from the mushroom Lentinula edodes. nih.gov These enzymes were shown to efficiently convert 7-β-xylosyl-10-deacetyltaxol into 10-deacetyltaxol. nih.gov Similarly, enzymes from Moraxella sp. and Cellusimicrobium cellulans have demonstrated this hydrolytic capability. nih.govchemfaces.com

Table 2: Microbial Enzymes for Biotransformation of 7-Xylosyl Taxane Analogues

Enzyme Microbial Source Substrate(s) Product(s) Reference
C-13 Deacylase Nocardioides albus SC13911 7-β-xylosyl-10-deacetyltaxol This compound nih.govresearchgate.net
β-xylosidase Moraxella sp. This compound 10-Deacetylbaccatin III chemfaces.com
β-xylosidase Lentinula edodes 7-β-xylosyl-10-deacetyltaxol 10-Deacetyltaxol nih.gov

Chemical and Semisynthetic Modifications Involving 7 Xylosyl 10 Deacetylbaccatin Iii

Chemical Hydrolysis of Glycosidic Linkages for Taxane (B156437) Core Production

The production of the essential taxane core, 10-deacetylbaccatin III (10-DAB), from its xylosylated precursor is a key step in the semisynthesis of paclitaxel (B517696) and other related anti-cancer agents. google.comresearchgate.net This process hinges on the selective cleavage of the glycosidic bond between the xylose sugar and the baccatin (B15129273) III core.

Chemical hydrolysis provides a direct method for removing the xylosyl group. One established process involves dissolving 7-xylosyl-10-deacetylbaccatin III in a polar solvent and reacting it with a periodate (B1199274). google.com This reaction specifically targets the diol system of the xyloside, cleaving it into a dialdehyde (B1249045) intermediate. google.com The resulting dialdehyde is then treated in an organic acid medium with amine salts to yield 10-deacetylbaccatin III. google.com This method is advantageous as it utilizes readily available starting materials and does not necessitate extreme reaction conditions to achieve a high yield. google.com

In addition to chemical methods, enzymatic hydrolysis offers a more environmentally friendly alternative for cleaving the glycosidic linkage. nih.govjackwestin.com Specific enzymes, known as β-xylosidases, can catalyze the removal of the d-xylose (B76711) from 7-xylosyltaxanes with high specificity. nih.govnih.gov Strains of microorganisms, such as Cellulosimicrobium cellulans, have been identified that produce extracellular β-xylosidases capable of efficiently converting 7-xylosyltaxanes to their corresponding aglycones. nih.gov

Table 1: Chemical Hydrolysis Process for 10-deacetylbaccatin III Production

Step Reagents and Conditions Intermediate/Product Reference
Cleavage of Xyloside This compound dissolved in a polar solvent (e.g., methanol (B129727), ethanol), reacted with a periodate (e.g., sodium periodate, potassium periodate) at 20-40°C for 20-40 hours. Dialdehyde intermediate google.com
Isolation of Taxane Core The dialdehyde intermediate is treated with salts of an amine (e.g., phenyl hydrazine (B178648) hydrochloride) in an organic acid medium (e.g., acetic acid) at 0-40°C for 12-18 hours. 10-deacetylbaccatin III google.com

Synthetic Routes Utilizing this compound as a Starting Material

This compound and related 10-deacetyl-7-xylosyltaxanes are valuable precursors for the semisynthesis of paclitaxel and docetaxel. researchgate.netnih.gov These starting materials are often more abundant in renewable parts of the yew tree, such as the needles, than paclitaxel itself, making them an economically viable source for production. researchgate.netnih.gov

Another strategy involves the biotransformation of 7-xylosyl-10-deacetyltaxol (B1454920). usc.edudntb.gov.ua This can be achieved in a one-pot reaction combining a β-xylosidase to remove the xylosyl group, producing 10-deacetyltaxol (B21601), followed by an acetyltransferase to convert it to paclitaxel. usc.eduresearchgate.net

Table 2: Three-Step Semisynthesis of Paclitaxel from 10-deacetyl-7-xylosyltaxanes

Step Description Outcome Reference
1. Redox Reaction Initial chemical transformation to adjust the oxidation state of the taxane core. Modified taxane intermediate researchgate.netnih.gov
2. Acetylation Introduction of an acetyl group, a key functional group for biological activity. Acetylated taxane intermediate researchgate.netnih.gov
3. Deacetylation Selective removal of certain acetyl groups to yield the final product. Mixture of taxols including Paclitaxel researchgate.netnih.gov

Development of Novel Taxane Analogues and Intermediates from this compound

The chemical scaffold of this compound provides a template for the creation of novel taxane analogues with potentially improved properties. nih.govnih.gov Modifications of this starting material can lead to the development of new anticancer agents. nih.gov

By first converting this compound to 10-deacetylbaccatin III (10-DAB), a wide range of analogues can be synthesized. researchgate.net For instance, 10-DAB serves as the starting material for the synthesis of Larotaxel, a semisynthetic taxoid. nih.gov Further modifications can be made at various positions of the taxane core. For example, enzymatic C-4 deacetylation of 10-DAB produces 4,10-dideacetylbaccatin III, an intermediate for second-generation paclitaxel analogues where the C-4 acetate (B1210297) is replaced by other substituents. idexlab.com

Additionally, intermediates useful for the synthesis of other taxane analogues can be generated. For example, the conversion of 7-deoxy-10-deacetylbaccatin III by Nocardioides luteus yields 6-alpha-hydroxy-7-deoxy-10-deacetylbaccatin III, a potentially valuable intermediate. idexlab.com The development of new taxanes aims to improve efficacy, enhance the toxicity profile, and overcome patterns of drug resistance observed with earlier taxanes like paclitaxel and docetaxel. nih.govdovepress.com

Metabolic Engineering and Synthetic Biology Approaches for Enhanced Taxane Production

Strategies for Increasing the Utilization of 7-Xylosyl-10-deacetylbaccatin III Analogues in Taxol Biosynthesis

A promising strategy to increase the supply of Taxol is to utilize its abundant analogues, which are often discarded as waste during the extraction process. One such group of analogues is the 7-Xylosyl-10-deacetyltaxanes. While not direct intermediates in the main Taxol biosynthetic pathway, these compounds can be converted into key precursors or even Taxol itself through targeted enzymatic or chemical reactions. nih.govnih.govgoogle.com

The natural concentration of Taxol in yew trees is approximately 0.02%, whereas its analogue 7-β-xylosyl-10-deacetyltaxol can be found in concentrations up to 0.5%. nih.govnih.gov This significant difference in abundance highlights the potential of using this analogue as a starting material. Research has focused on a two-step conversion process: deglycosylation and acetylation. nih.govnih.gov

A one-pot in vitro reaction system has been developed for the bioconversion of 7-β-xylosyl-10-deacetyltaxol directly to Taxol. nih.gov This system employs two key enzymes:

A specific β-xylosidase to remove the 7-β-xylosyl group, yielding 10-deacetyltaxol (B21601). nih.gov

An improved 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) to acetylate the C10 position of 10-deacetyltaxol, producing the final product, Taxol. nih.gov

Furthermore, a process has been developed for the conversion of a mixture of 7-xylosyl-10-deacetylbaccatin taxols into 10-deacetylbaccatin III (10-DAB), a crucial precursor for the semi-synthesis of Taxol. google.com This process involves a base-catalyzed reaction to isolate this compound, followed by periodate (B1199274) cleavage of the xyloside and subsequent treatment to yield 10-DAB. google.com The mixture of these taxol analogues from Taxus wallichiana can yield up to 2.2 grams of 10-deacetylbaccatin III per kilogram of plant material using this method. google.com

Overexpression and Regulation of Key Enzymes in Taxane (B156437) Conversion Pathways

A central strategy in metabolic engineering is to enhance the flow through a biosynthetic pathway by overexpressing genes that encode for rate-limiting enzymes. In the context of Taxol biosynthesis, several key enzymes have been targeted to increase the production of Taxol and its precursors.

One of the most critical enzymes in the later stages of the pathway is 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) . This enzyme catalyzes the acetylation of the C10 hydroxyl group of 10-deacetylbaccatin III (10-DAB) to produce baccatin (B15129273) III, the immediate precursor to which the C13 side chain is attached. nih.govwikipedia.org Overexpression of the DBAT gene in transgenic Taxus chinensis and Taxus mairei cell cultures has been shown to increase the production of taxanes, although often still requiring elicitation with methyl jasmonate (MeJa) to achieve high yields. nih.gov

Researchers have also focused on improving the catalytic efficiency of DBAT itself through protein engineering. By creating a three-dimensional structure of DBAT and using techniques like alanine (B10760859) scanning, a double mutant (DBATG38R/F301V) was designed. nih.govnih.gov This engineered enzyme demonstrated a catalytic efficiency approximately six times higher than the wild-type enzyme for the conversion of 10-deacetyltaxol to Taxol. nih.govnih.gov

The regulation of the taxane biosynthetic pathway is complex and involves a network of transcription factors and signaling molecules. Elicitors like methyl jasmonate (MeJa) have been shown to upregulate the expression of several key enzyme genes in the pathway, including those for geranylgeranyl diphosphate (B83284) synthase (GGPPS), taxadiene synthase (TS), and taxane 5α-hydroxylase. tsijournals.com Understanding and manipulating these regulatory networks is another avenue for enhancing taxane production. For instance, the overexpression of transcription factors that coordinately upregulate multiple pathway enzymes could be a powerful tool. nih.govtsijournals.com

Development of Microbial and Cell Culture Platforms for Sustainable Taxane Production

The limitations of sourcing Taxol directly from yew trees—slow growth, low yield, and ecological concerns—have spurred the development of alternative production platforms. nih.govnih.gov These include plant cell cultures and engineered microbial systems, which offer the potential for a more sustainable, scalable, and controlled supply of taxanes.

Plant Cell Fermentation (PCF):

Taxus cell suspension cultures have become a commercially viable method for producing Taxol and its precursors. tandfonline.comfrontiersin.org This technology allows for the growth of plant cells in controlled bioreactors, independent of geographical location and climate. nih.govnih.gov Strategies to enhance productivity in these cultures include:

Elicitation: The addition of elicitors like methyl jasmonate to the culture medium can significantly induce the expression of biosynthetic genes and increase taxane yields. tsijournals.comfrontiersin.org

Precursor Feeding: Supplying the cultures with precursors of the taxane pathway can also boost the production of the final products. tandfonline.com

Two-stage Culture Systems: These systems often involve an initial growth phase to maximize cell biomass, followed by a production phase with a different medium composition optimized for taxane synthesis. frontiersin.org

Microbial Platforms:

The transfer of the entire Taxol biosynthetic pathway into microbial hosts like Escherichia coli and the yeast Saccharomyces cerevisiae represents a long-term goal for synthetic biology. nih.govnih.govdoaj.org These microorganisms offer rapid growth rates and are amenable to genetic engineering. nih.gov

Significant progress has been made in producing early-stage intermediates of the Taxol pathway in these hosts:

E. coli has been engineered to produce taxadiene, the first committed intermediate in the pathway, by introducing the genes for taxadiene synthase and enzymes from the upstream mevalonate (B85504) (MEV) or methylerythritol phosphate (B84403) (MEP) pathways to increase the supply of the precursor geranylgeranyl diphosphate (GGPP). nih.govnih.govresearchgate.net Further engineering has enabled the production of oxygenated taxanes like taxadien-5α-ol. nih.gov

Saccharomyces cerevisiae is considered a particularly promising host due to its eukaryotic nature, which facilitates the proper folding and function of cytochrome P450 enzymes—a class of enzymes abundant in the Taxol pathway. nih.govresearchgate.net Yeast has been successfully engineered to produce taxadiene, with strategies including the overexpression of a truncated HMG-CoA reductase (a key enzyme in the mevalonate pathway) and codon optimization of the taxadiene synthase gene, leading to significant increases in yield. nih.govnih.gov

While the complete synthesis of Taxol in a microbial host has not yet been achieved, these platforms hold immense potential for the sustainable production of key taxane intermediates, which can then be used in semi-synthetic processes. nih.govdoaj.org

Future Perspectives and Advanced Research Directions for 7 Xylosyl 10 Deacetylbaccatin Iii

Discovery of Novel Enzymatic Systems and Undiscovered Biotransformation Pathways

The future utility of 7-Xylosyl-10-deacetylbaccatin III is intrinsically linked to the discovery and engineering of enzymes that can modify its structure. The primary biotransformation of interest is the cleavage of the xylosyl group at the C-7 position, which converts the molecule into 10-deacetylbaccatin III (10-DAB), a key intermediate for the semi-synthesis of paclitaxel (B517696) and docetaxel. google.comnih.gov

Research has identified several microorganisms capable of performing this crucial deglycosylation step. Specific enzymes, such as β-xylosidases, are responsible for this conversion. For instance, enzymes from Moraxella sp. and Cellulosimicrobium cellulans have demonstrated the ability to hydrolyze the C-7 xylosyl linkage. nih.govresearchgate.net A biocatalytic approach using enzymes like C-7 xylosidase, C-10 deacetylase, and C-13 taxolase can convert a mixture of taxanes from Taxus cultivars into 10-DAB, increasing its concentration by up to 24-fold. idexlab.com

The search for novel enzymatic systems extends beyond simple deglycosylation. Microbial screening has revealed enzymes capable of other modifications to the taxane (B156437) core. For example, an enzyme activity in Nocardioides luteus was found to convert 7-deoxy-10-deacetylbaccatin-III into 6-α-hydroxy-7-deoxy-10-deacetylbaccatin-III, highlighting the potential for discovering pathways that can generate novel, potentially bioactive taxane analogues from related precursors. nih.gov The ongoing exploration of microbial diversity, particularly from the rhizosphere of yew trees, promises to uncover more unique biocatalysts. researchgate.net These new enzymes could unlock currently unknown biotransformation pathways, enabling the synthesis of a wide array of taxoid structures from the 7-xylosyl precursor.

Table 1: Examples of Microbial Enzymes in Taxane Biotransformation
MicroorganismEnzyme/ActivityTransformationReference
Cellulosimicrobium cellulansβ-xylosidaseRemoves C-7 xylosyl group from 7-xylosyltaxanes. researchgate.net
Moraxella sp.β-xylosidaseEnzymatic hydrolysis of 7-xylosyltaxanes. nih.gov
Nocardioides luteusHydroxylaseConverts 7-deoxy-10-deacetylbaccatin-III to 6-α-hydroxy-7-deoxy-10-deacetylbaccatin-III. nih.gov
Nocardioides luteusC-10 deacetylaseConverts 10-deacetylbaccatin III to baccatin (B15129273) III. idexlab.com

Advanced Bioprocess Development for Industrial-Scale Conversion and Sustainable Production

Given that the concentration of 7-xylosyl taxane analogues can be significantly higher than that of paclitaxel in certain Taxus species, developing efficient conversion processes is a key goal for sustainable production. nih.govresearchgate.net Research is moving towards creating robust, scalable bioprocesses that are both economically viable and environmentally friendly.

One promising approach is the development of one-pot chemo-enzymatic or purely enzymatic cascade reactions. For example, researchers have combined a mutant 10-deacetylbaccatin III-10-O-acetyltransferase (DBAT) with a β-xylosidase in a single reaction vessel to achieve the in-vitro conversion of 7-β-xylosyl-10-deacetyltaxol directly to paclitaxel. nih.govresearchgate.net This strategy streamlines the production process, reducing the need for costly and complex purification of intermediates.

For industrial-scale applications, downstream processing is critical. Methods for efficiently separating and enriching this compound and its conversion products from crude plant extracts are being optimized. The use of macroporous resins, such as AB-8, has shown remarkable capability for the preparative separation of these compounds, significantly increasing their purity and recovery from raw materials. nih.gov In one study, treatment with AB-8 resin increased the content of 7-xylosyl-10-deacetyl paclitaxel by over 62-fold. nih.gov

Furthermore, enhancing the production of taxanes in plant cell cultures is another active area of research. Strategies that combine elicitation—the use of molecules to trigger a defense response and secondary metabolite production in cells—with optimized nutrient feeding have resulted in significantly higher taxane yields in bioreactors. researchgate.net Applying these advanced cell culture and bioprocessing techniques to cell lines that produce high levels of this compound could create a sustainable, plant-free source for this valuable precursor.

Integration with Omics Technologies (e.g., Transcriptomics, Proteomics) for Comprehensive Pathway Understanding

The biosynthesis of taxanes is a highly complex metabolic network involving an estimated 20 enzymatic steps. nih.govnih.gov A complete understanding of this pathway and its regulation is essential for metabolic engineering and enhanced production. The integration of "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—is providing unprecedented insights into the intricate workings of taxane biosynthesis in Taxus species. nih.govproventainternational.comeurekaselect.com

Transcriptome analysis, which studies the complete set of RNA transcripts in a cell, has been used to compare different Taxus species and tissues. mdpi.comresearchgate.netjocpr.com These studies have led to the identification of numerous genes encoding the enzymes and transcription factors involved in the paclitaxel biosynthetic pathway. mdpi.comnih.gov By correlating gene expression profiles with the accumulation of specific taxanes, including 7-xylosyl derivatives, researchers can pinpoint the key genetic determinants responsible for their production. For example, integrated transcriptomic and metabolomic analyses of Taxus chinensis have revealed tissue-specific accumulation of different taxoids and identified candidate transcription factors that regulate key pathway genes. mdpi.com

Proteomics, the large-scale study of proteins, complements transcriptomics by providing a direct view of the enzymes present in the cell. Comparative proteomic analyses of different Taxus species have revealed significant variations in metabolism-associated proteins, helping to explain the interspecific differences in taxoid accumulation. oup.com By applying these omics technologies, scientists can build comprehensive models of the taxane biosynthetic network. This holistic understanding will enable targeted genetic engineering of Taxus cell lines or microbial hosts to specifically overproduce this compound or the enzymes required for its conversion, paving the way for highly efficient and controlled production systems.

Table 2: Application of Omics Technologies in Taxane Research
Omics TechnologyApplicationKey Findings/GoalsReference
TranscriptomicsAnalysis of gene expression in various Taxus species and tissues.Identification of genes for biosynthetic enzymes and regulatory transcription factors. mdpi.comresearchgate.netnih.gov
ProteomicsComparative analysis of protein profiles between Taxus species.Reveals variations in metabolic enzymes, explaining different taxoid profiles. oup.com
MetabolomicsAnalysis of metabolite profiles in conjunction with transcriptomics.Correlates gene expression with the accumulation of specific taxoids like paclitaxel and its precursors. mdpi.com

Exploration of Undiscovered Academic Applications and Potential Precursor Roles

While the primary value of this compound currently lies in its role as a precursor to 10-DAB for paclitaxel synthesis, its potential extends far beyond this single application. google.comresearchgate.net The intricate taxane skeleton is a fertile ground for synthetic chemistry, and XDB serves as a readily available, complex chiral starting material for creating novel molecules.

The semi-synthesis of complex, non-classical taxanes is an exciting frontier. For example, researchers have developed scalable routes from 10-DAB to intricate (3,11)-cyclotaxanes, which are structurally distinct from paclitaxel and may possess unique biological activities, such as modulating P-glycoprotein-mediated multidrug resistance. researchgate.net Given that XDB can be efficiently converted to 10-DAB, it serves as an upstream resource for these advanced synthetic endeavors. google.comidexlab.com

Furthermore, the enzymatic and chemical modification of the taxane core, starting from precursors like XDB, could lead to the discovery of new therapeutic agents. By using novel biocatalysts or synthetic reactions to add or alter functional groups at various positions on the molecule, a library of new taxane derivatives can be generated. nih.gov These new compounds could be screened for a wide range of biological activities beyond anticancer effects, potentially leading to new treatments for other diseases. The gram-scale synthesis of the core taxane skeleton achieved by chemists demonstrates that complex taxoids can be built and diversified, and a readily available natural precursor like XDB provides a valuable shortcut into these synthetic pathways. nih.gov The exploration of XDB as a foundational block for medicinal chemistry and the synthesis of novel bioactive compounds remains a promising and largely untapped area of academic research.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying 7-Xylosyl-10-deacetylbaccatin III in Taxus extracts?

  • Methodological Answer : High-performance liquid chromatography (HPLC) with reversed-phase columns (e.g., EGHRA@SiO₂) is standard. Mobile phases like acetonitrile-water (47:53 v/v) at 15 mL/min flow rate achieve baseline separation. Validation includes peak purity assessment via diode-array detection (DAD) and comparison with reference standards (≥98% purity) . Mass spectrometry (MS) and nuclear magnetic resonance (NMR) further confirm structural identity .

Q. How does this compound contribute to paclitaxel biosynthesis?

  • Methodological Answer : It acts as a precursor in the enzymatic pathway catalyzed by xylosyltransferases (XDT) and deacetylases. Key steps include xylose moiety addition at the C7 position and subsequent deacetylation. Researchers use heterologous expression systems (e.g., E. coli or yeast) to validate enzyme activity via kinetic assays and substrate-specificity tests .

Q. What spectroscopic techniques are critical for structural elucidation?

  • Methodological Answer :

  • NMR : Assigns proton/carbon shifts, particularly for xylosyl and acetyl groups.
  • MS : Confirms molecular weight (C₃₄H₄₄O₁₄, MW 676.70) and fragmentation patterns .
  • IR : Identifies functional groups (e.g., hydroxyl, carbonyl).
    Reference standards must comply with pharmacopeial guidelines (e.g., USP, EP) for traceability .

Advanced Research Questions

Q. How can chromatographic conditions be optimized to resolve this compound from co-eluting taxanes?

  • Methodological Answer :

  • Column Selection : EGHRA@SiO₂ columns exhibit superior spatial selectivity due to phenanthrene-like bonding monomers, outperforming C18 columns for polar taxanes .
  • Mobile Phase : Gradient elution with acetonitrile-water (adjusting ratios from 45:55 to 50:50) minimizes peak overlap.
  • Validation : Spike recovery tests and inter-laboratory reproducibility studies ensure robustness.

Q. What experimental approaches resolve contradictions in reported enzymatic activities of xylosyltransferases (XDT)?

  • Methodological Answer :

  • Comparative Kinetics : Measure VmaxV_{max} and KmK_m across homologs (e.g., Taxus chinensis vs. T. brevifolia).
  • Isotopic Labeling : Use 13C^{13}C-labeled substrates to track regioselectivity in xylose transfer.
  • Genetic Knockouts : CRISPR/Cas9-edited plant lines validate in vivo relevance of XDT isoforms .

Q. What strategies enhance the stability of this compound during storage?

  • Methodological Answer :

  • Lyophilization : Reduces hydrolytic degradation.
  • Inert Atmosphere : Store under argon at -20°C to prevent oxidation.
  • Purity Monitoring : Regular HPLC checks (≥98% purity threshold) prevent batch variability .

Q. How do structural modifications at C7/C10 positions affect bioactivity?

  • Methodological Answer :

  • Synthetic Analogs : Introduce fluoro/trichloroethoxy groups via benzoylation (e.g., 2-(3-fluoro-benzoyl) derivatives) .
  • Crystallography : X-ray diffraction reveals conformational changes impacting microtubule-binding affinity.
  • In Silico Docking : Molecular dynamics simulations predict interactions with β-tubulin.

Data Contradiction Analysis

Q. Why do purification yields of this compound vary across studies?

  • Methodological Answer :

  • Source Material : Variability in Taxus species (e.g., T. baccata vs. T. cuspidata) affects precursor abundance.
  • Extraction Protocols : Ethanol vs. methanol extraction impacts solubility; sequential liquid-liquid partitioning improves recovery .
  • Column Efficiency : EGHRA@SiO₂ achieves 62.99% purity improvement in one step, but older methods (e.g., silica gel) underperform .

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7-Xylosyl-10-deacetylbaccatin III

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